molecular formula C3H6S B092410 Propylene sulfide CAS No. 1072-43-1

Propylene sulfide

Cat. No. B092410
Key on ui cas rn: 1072-43-1
M. Wt: 74.15 g/mol
InChI Key: MBNVSWHUJDDZRH-UHFFFAOYSA-N
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Patent
US04668669

Procedure details

1-(2-Mercaptopropyl)-4-methylpiperazine is prepared by heating a mixture of propylene sulphide (19 cc) and N-methylpiperazine (29 cc) at 100° C. for 16 hours. In this manner, a colourless oil (32 g) which distils at 105° C. at 1.3 kPa is obtained.
Quantity
19 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]1[S:4][CH:2]1[CH3:3].[CH3:5][N:6]1[CH2:11][CH2:10][NH:9][CH2:8][CH2:7]1>>[SH:4][CH:2]([CH3:3])[CH2:1][N:9]1[CH2:10][CH2:11][N:6]([CH3:5])[CH2:7][CH2:8]1

Inputs

Step One
Name
Quantity
19 mL
Type
reactant
Smiles
C1C(C)S1
Name
Quantity
29 mL
Type
reactant
Smiles
CN1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
CUSTOM
Type
CUSTOM
Details
In this manner, a colourless oil (32 g) which distils at 105° C. at 1.3 kPa
CUSTOM
Type
CUSTOM
Details
is obtained

Outcomes

Product
Name
Type
product
Smiles
SC(CN1CCN(CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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